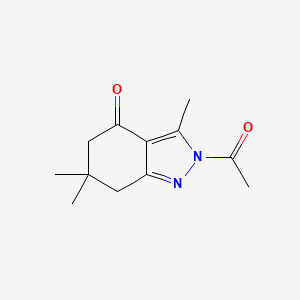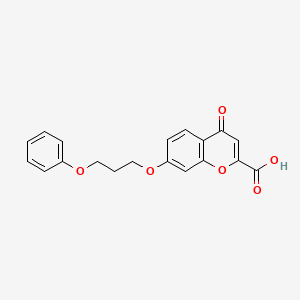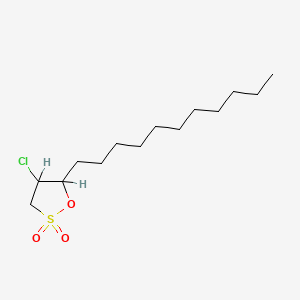
2-Chlorotetradecane 1,3-sultone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorotetradecane 1,3-sultone is a chlorinated sultone compound Sultones are cyclic esters of sulfonic acids and are known for their reactivity and utility in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
2-Chlorotetradecane 1,3-sultone can be synthesized through the sulfonation of alpha olefins. The process involves the reaction of tetradecene with sulfur trioxide, followed by chlorination to introduce the chlorine atom at the second position. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography for monitoring and quality control .
化学反応の分析
Types of Reactions
2-Chlorotetradecane 1,3-sultone undergoes various chemical reactions, including:
Hydrolysis: Converts the sultone to the corresponding sulfonic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Sulfonic acids: Formed through hydrolysis.
Substituted derivatives: Formed through nucleophilic substitution.
Reduced compounds: Formed through reduction reactions.
科学的研究の応用
2-Chlorotetradecane 1,3-sultone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and detergents.
Biology: Studied for its potential effects on biological systems, including its role as a skin sensitizer.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chlorotetradecane 1,3-sultone involves its reactivity as a sultone. The compound can undergo ring-opening reactions, leading to the formation of sulfonic acids or other derivatives. These reactions are facilitated by the presence of nucleophiles, which attack the electrophilic carbon in the sultone ring .
類似化合物との比較
Similar Compounds
Tetradecane 1,3-sultone: Similar structure but lacks the chlorine atom.
1-Tetradecene 1,3-sultone: An unsaturated analog of 2-Chlorotetradecane 1,3-sultone.
Uniqueness
This structural feature distinguishes it from other sultones and makes it valuable in specific chemical processes .
特性
CAS番号 |
54996-74-6 |
|---|---|
分子式 |
C14H27ClO3S |
分子量 |
310.9 g/mol |
IUPAC名 |
4-chloro-5-undecyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C14H27ClO3S/c1-2-3-4-5-6-7-8-9-10-11-14-13(15)12-19(16,17)18-14/h13-14H,2-12H2,1H3 |
InChIキー |
CTPPWAYGZDQWHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1C(CS(=O)(=O)O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
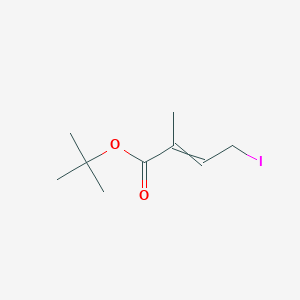
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)

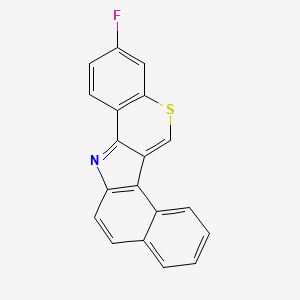
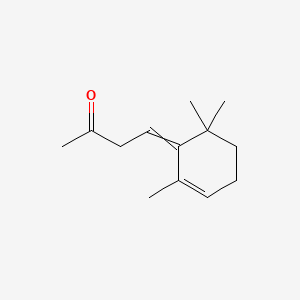
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
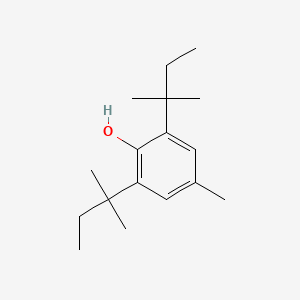
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
